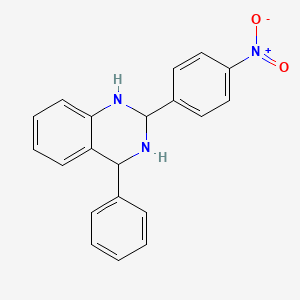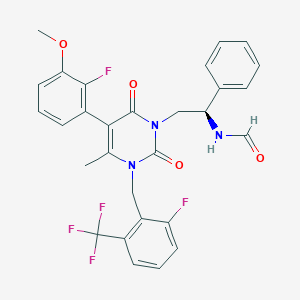
(R)-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide is a complex organic compound with a molecular formula of C28H24F5N3O3 and a molecular weight of 545.5 g/mol . This compound is known for its intricate structure, which includes multiple functional groups such as fluoro, methoxy, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of ®-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the fluoro and methoxy substituents. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of automated synthesizers to ensure precision and reproducibility .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxy positions using reagents such as sodium methoxide or potassium fluoride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
®-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and methoxy groups enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
When compared to similar compounds, ®-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide stands out due to its unique combination of functional groups. Similar compounds include:
- ®-3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Desbutyrate Elagolix
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity .
特性
CAS番号 |
2409132-63-2 |
|---|---|
分子式 |
C29H24F5N3O4 |
分子量 |
573.5 g/mol |
IUPAC名 |
N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]formamide |
InChI |
InChI=1S/C29H24F5N3O4/c1-17-25(19-10-6-13-24(41-2)26(19)31)27(39)37(15-23(35-16-38)18-8-4-3-5-9-18)28(40)36(17)14-20-21(29(32,33)34)11-7-12-22(20)30/h3-13,16,23H,14-15H2,1-2H3,(H,35,38)/t23-/m0/s1 |
InChIキー |
FVVAPUZTNUYPCB-QHCPKHFHSA-N |
異性体SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NC=O)C4=C(C(=CC=C4)OC)F |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NC=O)C4=C(C(=CC=C4)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)
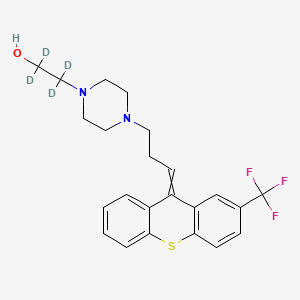

![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
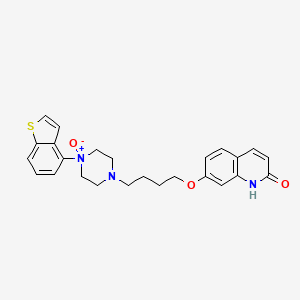


![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)

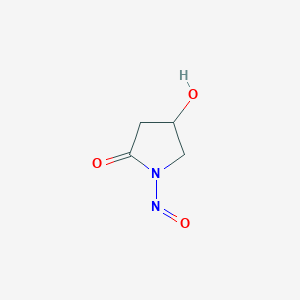
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
